

# Theoretical Properties of 1,4-Diiodobutane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,4-Diiodobutane

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## Abstract

**1,4-Diiodobutane** ( $C_4H_8I_2$ ) is a versatile bifunctional alkylating agent with significant applications in organic synthesis, polymer chemistry, and pharmaceutical development. Its utility stems from the two reactive carbon-iodine bonds at the termini of a flexible four-carbon chain, allowing for the construction of complex molecular architectures, including heterocyclic compounds and cross-linked polymers. This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of **1,4-diiodobutane**, detailed experimental protocols for its synthesis and analysis, and an exploration of its reaction mechanisms relevant to drug development.

## Molecular and Physical Properties

**1,4-Diiodobutane** is a colorless to light-yellow liquid at room temperature.<sup>[1]</sup> It is characterized by the following identifiers and physical properties:

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>8</sub> I <sub>2</sub>	[1][2][3]
Molecular Weight	309.92 g/mol	[1][3]
CAS Number	628-21-7	[1][2]
Melting Point	6 °C	[4]
Boiling Point	147-152 °C at 26 mmHg	[4]
Density	2.35 g/mL at 25 °C	[4]
Refractive Index (n <sub>20/D</sub> )	1.621	[4]
InChI	1S/C4H8I2/c5-3-1-2-4-6/h1-4H2	[3]
InChIKey	ROUYUBHVBKMQO-UHFFFAOYSA-N	[3]
SMILES	ICCCCI	[4]

## Theoretical Spectroscopic Data

While extensive experimental spectroscopic data for **1,4-diiodobutane** is available, detailed theoretical calculations for its spectroscopic properties are not widely published in readily accessible literature. Computational studies, often employing Density Functional Theory (DFT), have been conducted on related compounds, such as co-crystals of octafluoro-**1,4-diiodobutane**, to understand their geometric and spectroscopic properties.[5] Similar computational approaches could be applied to **1,4-diiodobutane** to predict its vibrational frequencies and NMR chemical shifts.

## Vibrational Spectroscopy (IR and Raman)

Experimentally obtained Infrared (IR) and Raman spectra are available for **1,4-diiodobutane**. [3] A theoretical analysis would involve calculating the vibrational modes and their corresponding frequencies. The number of normal vibrational modes for a non-linear molecule is given by  $3N-6$ , where  $N$  is the number of atoms. For **1,4-diiodobutane** (C<sub>4</sub>H<sub>8</sub>I<sub>2</sub>), with  $N=14$ , there are 36 normal modes of vibration. These modes would include C-H stretching, C-C

stretching, CH<sub>2</sub> scissoring, wagging, twisting, and rocking, as well as C-I stretching and bending vibrations. A full theoretical assignment would require computational modeling.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The experimental <sup>1</sup>H NMR spectrum of **1,4-diiodobutane** in CDCl<sub>3</sub> shows two main signals corresponding to the two distinct types of methylene protons.[6] Theoretical calculations of NMR chemical shifts can be performed using various computational methods, which would provide a valuable comparison to the experimental data and aid in the structural elucidation of reaction products involving this molecule.

## Conformational Analysis

The flexible butane chain of **1,4-diiodobutane** allows for the existence of multiple conformers. A comprehensive conformational analysis, likely involving computational methods, would be necessary to determine the relative energies of the different staggered and eclipsed conformations. Such studies have been performed on analogous molecules like 1,4-dithiacyclohexane, revealing the energetic landscape of chair and twist conformers.[7][8] A similar computational study on **1,4-diiodobutane** would provide insights into its preferred shapes in different environments, which can influence its reactivity.

## Experimental Protocols

### Synthesis of 1,4-Diiodobutane

Method 1: From Tetrahydrofuran

This procedure describes the cleavage of tetrahydrofuran followed by iodination.

- Reaction Scheme:



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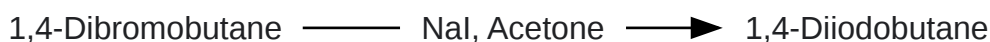
Caption: Synthesis of **1,4-diiodobutane** from THF.

- Procedure:
  - In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine potassium iodide (2 moles), 85% orthophosphoric acid (2 moles), and phosphoric anhydride.
  - Add tetrahydrofuran (0.5 mole) to the mixture.
  - Heat the mixture to reflux with stirring for 3 hours.
  - Cool the mixture to room temperature and add water and ether.
  - Separate the ether layer and decolorize it with a dilute aqueous sodium thiosulfate solution.
  - Wash the ether layer with a saturated sodium chloride solution and dry it over anhydrous sodium sulfate.
  - Remove the ether by distillation.
  - Purify the residue by vacuum distillation, collecting the fraction boiling at 108–110 °C/10 mmHg.

#### Method 2: Finkelstein Reaction from 1,4-Dibromobutane

This method involves a halogen exchange reaction.

- Reaction Scheme:



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Caption: Finkelstein reaction for **1,4-diiodobutane** synthesis.

- Procedure:

- Dissolve 1,4-dibromobutane in acetone.
- Add a stoichiometric excess of sodium iodide.
- Reflux the mixture until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture and filter to remove the sodium bromide precipitate.
- Evaporate the acetone from the filtrate.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining sodium iodide.
- Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
- Remove the solvent under reduced pressure to yield **1,4-diiodobutane**.

## Purification

Purification of **1,4-diiodobutane** is typically achieved by vacuum distillation. It is important to note that the compound can darken upon standing, and it is often stabilized with copper.<sup>[4]</sup>

## Analysis

Standard analytical techniques are used to characterize **1,4-diiodobutane**.

- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify potential impurities.
- NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C): For structural confirmation.
- Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes.

## Reaction Mechanisms and Applications in Drug Development

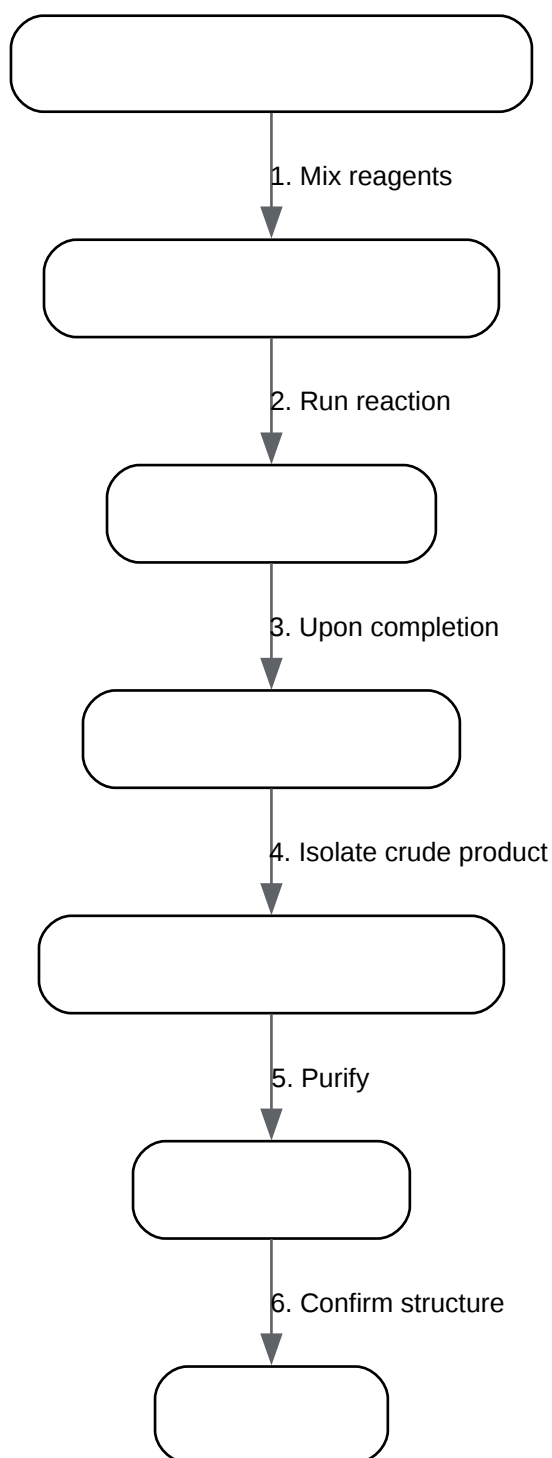
As a bifunctional alkylating agent, **1,4-diiodobutane** is a valuable building block in the synthesis of various pharmaceutical compounds.<sup>[2][3]</sup> Its primary role is to connect two

nucleophilic sites, leading to the formation of cyclic structures or linking different molecular fragments.

## Alkylating Agent in Synthesis

**1,4-diiodobutane**'s reactivity is centered on the nucleophilic substitution at the carbon atoms bonded to iodine. The iodine atom is an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions.

- Workflow for a Generic Alkylation Reaction:



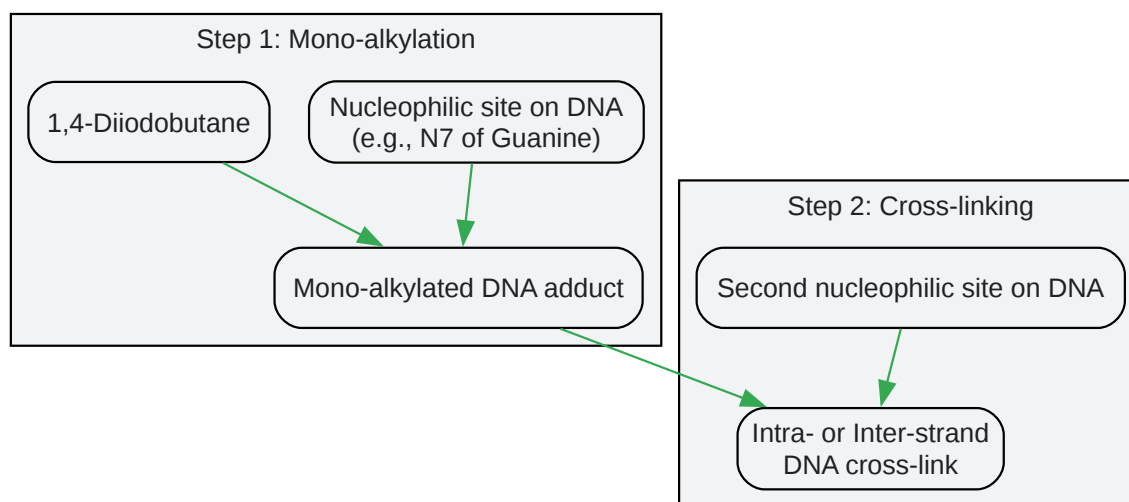
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Caption: General workflow for synthesis using **1,4-diiodobutane**.

## Role in DNA Alkylation

Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by transferring alkyl groups to DNA.[9][10] This modification can disrupt DNA replication and transcription, ultimately leading to cell death.[11][12] The bifunctional nature of **1,4-diiodobutane** allows it to potentially form intra- or inter-strand cross-links in DNA, which are particularly cytotoxic lesions.

- Proposed DNA Alkylation Mechanism:



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Caption: Proposed mechanism of DNA cross-linking by **1,4-diiodobutane**.

## Application in PET Tracer Synthesis

**1,4-Diiodobutane** can serve as a precursor in the synthesis of Positron Emission Tomography (PET) radiotracers.[13][14][15] PET is a powerful imaging technique in drug development and diagnostics. The synthesis of PET tracers often involves the introduction of a positron-emitting radionuclide, such as  $^{11}\text{C}$  or  $^{18}\text{F}$ , onto a biologically active molecule. The diiodo-functionality of **1,4-diiodobutane** can be exploited to introduce these radionuclides or to construct the carbon skeleton of the tracer.

## Conclusion



**1,4-Diiodobutane** is a fundamental building block in chemical synthesis with significant potential in the development of new therapeutics and advanced materials. Its theoretical properties, while not extensively documented in dedicated computational studies, can be inferred from its well-established reactivity and the analysis of related compounds. The experimental protocols for its synthesis are well-defined, and its role as a bifunctional alkylating agent provides a rational basis for its application in medicinal chemistry, particularly in the design of DNA-targeting agents and the synthesis of complex molecules like PET tracers. Further computational studies on **1,4-diiodobutane** would be valuable to provide a more detailed understanding of its conformational preferences and spectroscopic characteristics, which could further aid in the rational design of new synthetic methodologies and functional molecules.

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